physicochemical properties of (furan-2-yl)methylamine hydrochloride
physicochemical properties of (furan-2-yl)methylamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (Furan-2-yl)methylamine Hydrochloride
Introduction
(Furan-2-yl)methylamine hydrochloride, commonly known as furfurylamine hydrochloride, is the salt form of a versatile primary amine derived from furfural.[1][2] Furfural itself is a biomass-derived platform chemical, making its derivatives, including furfurylamine, important subjects in the field of green and sustainable chemistry.[1][2] The conversion of the free base, furfurylamine, into its hydrochloride salt significantly enhances its water solubility and stability, rendering it more suitable for a wide range of applications.[3] This compound serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][4] Its applications include use as an intermediate in the manufacturing of diuretics, antiseptics, and the synthesis of molecules like barmastine and the H₂-receptor antagonist ranitidine.[3][4][5]
This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying experimental methodologies and scientific rationale.
Core Physicochemical Properties
The fundamental properties of (furan-2-yl)methylamine and its hydrochloride salt are summarized below. Data for the free base are often reported and provide essential context for understanding the properties of the salt.
| Property | Value | Source |
| IUPAC Name | (Furan-2-yl)methanamine hydrochloride | N/A |
| Synonyms | Furfurylamine HCl, 2-Aminomethylfuran hydrochloride | [6] |
| CAS Number | 4753-68-8 | [6] |
| Molecular Formula | C₅H₈ClNO | [3] |
| Molecular Weight | 133.58 g/mol | Calculated |
| Appearance | White to off-white crystalline powder (typical for amine salts) | Inferred |
| Melting Point | Not explicitly found for HCl salt; Free base: -70 °C | [5][7][8] |
| Boiling Point (Free Base) | 145-146 °C | [5][7][8] |
| Density (Free Base) | 1.099 g/mL at 25 °C | [5][7][9] |
| Solubility | Highly soluble in water. Free base is miscible with water, soluble in ethanol and ether. | [5][8][10][11] |
| pKa (of conjugate acid) | 9.12 ± 0.29 (Predicted for free base) | [5] |
| Refractive Index (Free Base) | n20/D 1.490 | [7][8][9] |
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of (furan-2-yl)methylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for structural verification. For the hydrochloride salt in a suitable solvent like D₂O or CD₃OD, characteristic signals are expected. A reported ¹H NMR spectrum of the parent compound, furfurylamine, shows peaks corresponding to the furan ring protons and the methylene group adjacent to the amine.[3] For the hydrochloride salt, the aminomethyl protons (CH₂) typically appear as a singlet around δ 4.19 ppm. The furan protons appear as multiplets or distinct doublets/triplets in the δ 6.4-7.7 ppm region.[1] The acidic protons of the ammonium group (NH₃⁺) will be visible as a broad singlet, though they may exchange with solvent protons like D₂O.[3]
-
¹³C NMR: The carbon spectrum provides information on the carbon framework. For the free base, characteristic peaks are observed at approximately δ= 39.2 (CH₂), 104.8, 110.0 (furan CH), 141.3 (furan CH), and 156.8 (furan C-O) ppm.[12] Upon protonation to form the hydrochloride salt, slight shifts in these peaks can be expected due to the change in the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key vibrational bands for furfurylamine (free base) include:
-
N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.[12]
-
C-H stretching (furan ring): Peaks typically above 3100 cm⁻¹.[12]
-
C-H stretching (aliphatic): Peaks in the 2850-2950 cm⁻¹ region.[12]
-
C=C stretching (furan ring): Absorptions around 1600 cm⁻¹ and 1504 cm⁻¹.[12]
-
C-O-C stretching (furan ring): Strong bands in the 1000-1200 cm⁻¹ region.[12]
For the hydrochloride salt, the N-H stretching region will be significantly broadened and shifted due to the formation of the ammonium ion (NH₃⁺).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For (furan-2-yl)methylamine, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the free base at m/z 97.[13][14] A prominent fragment is often observed at m/z 81, corresponding to the furfuryl cation, formed by the loss of the aminomethyl group. Electrospray ionization (ESI+) of the hydrochloride salt would show a strong signal for the protonated molecule [M+H]⁺ at m/z 98.[1]
Experimental Methodologies
The accurate determination of physicochemical properties relies on standardized and validated experimental protocols.
Protocol 1: Synthesis and Purification
The synthesis of (furan-2-yl)methylamine hydrochloride is typically a two-step process involving the reductive amination of furfural followed by salt formation.[2][15][16]
Step 1: Reductive Amination of Furfural to Furfurylamine This protocol is based on a one-pot synthesis using zinc powder as the reducing agent.[15][17]
-
Oxime Formation: To a mixture of furfural (1.0 eq) and hydroxylammonium chloride (1.2 eq) in water, add a solution of sodium carbonate (0.6 eq) in water dropwise.
-
Stirring: Stir the resulting solution at room temperature for approximately 3 hours. The product, furfuryloxime, precipitates as a solid.[17]
-
Filtration: Collect the furfuryloxime by filtration.
-
Reduction: In a separate flask, add the synthesized furfuryloxime (1.0 eq) to a solution of hydrochloric acid (8.0 eq).
-
Zinc Addition: Add zinc dust (4.0 eq) portion-wise to the stirred solution, maintaining the temperature. The reaction is stirred for 2-3 hours at room temperature.[17]
-
Work-up: Liberate the free amine from its zinc complex by adding a mixture of ammonia and sodium hydroxide solution.[15][17]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield furfurylamine as a liquid.[12]
Step 2: Formation of the Hydrochloride Salt This is a standard acid-base neutralization.[16]
-
Dissolution: Dissolve the purified furfurylamine (1.0 eq) in a suitable solvent like diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a stoichiometric amount (1.0 eq) of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol).
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Causality behind Experimental Choices: The two-step process ensures a high-purity final product. Reductive amination is a classic and efficient method for converting aldehydes to amines.[15] The formation of the hydrochloride salt not only aids in purification through crystallization but also converts the air-sensitive liquid free base into a more stable, easier-to-handle solid.[5]
Caption: Workflow for the synthesis of (furan-2-yl)methylamine HCl.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity is a critical parameter. HPLC is a standard method for assessing the purity of raw materials and final products.[18]
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. For example, a mobile phase consisting of acetonitrile and demineralized water (pH adjusted to 11 with NaOH) in a 40:60 ratio.[19] Alternatively, a phosphate buffer with an ion-pair reagent can be effective.[18]
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[19]
-
Detection: Monitor the eluent using a UV detector at a wavelength where the furan ring absorbs, such as 217 nm.[19]
-
Sample Preparation: Accurately weigh and dissolve the (furan-2-yl)methylamine hydrochloride in the mobile phase or a suitable diluent (e.g., 0.1 M HCl) to a known concentration (e.g., 1 mg/mL).[18]
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column.
-
Analysis: Record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Self-Validating System: The protocol's trustworthiness is established by running a system suitability test before sample analysis. This involves injecting a standard solution to verify parameters like theoretical plates, tailing factor, and reproducibility, ensuring the system is performing correctly. A spiked sample can also be used to confirm recovery and specificity.[18]
Caption: General workflow for HPLC purity analysis.
Stability and Handling
Stability: The free base, furfurylamine, is known to be air-sensitive and can deteriorate by absorbing carbon dioxide from the atmosphere.[5] It is also a flammable liquid.[5][11] The hydrochloride salt is a more stable, non-volatile solid, which is a primary reason for its use. However, like many amine salts, it can be hygroscopic.
Safe Handling and Storage:
-
Handling: (Furan-2-yl)methylamine and its salt are corrosive and can cause severe skin burns and eye damage.[10][20] Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][20] Keep away from heat, sparks, and open flames.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][20] Keep it away from incompatible materials such as strong oxidizing agents and acids (for the free base).[5][11]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3438, Furfurylamine. Retrieved from [Link]
-
Dicyclohexylamine Chemical Manufacturer. (n.d.). High Purity Furfurylamine. Retrieved from [Link]
-
Ayedi, M. A., et al. (2015). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. ResearchGate. Retrieved from [Link]
-
Synthetic Molecules Pvt. Ltd. (n.d.). Furfurylamine High Purity and Competitive Pricing. Retrieved from [Link]
-
Société Chimique de Tunisie. (n.d.). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Retrieved from [Link]
- Google Patents. (n.d.). Control method for measuring content of furfuryl amine in furosemide.
-
ACS Publications. (2025). Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. Retrieved from [Link]
-
Axios Research. (n.d.). Furfurylamine HCl - CAS - 4753-68-8. Retrieved from [Link]
-
NIST. (n.d.). 2-Furanmethanamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Furanmethanamine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Furfurylamine, N-ethyl-, hydrochloride | 99357-37-6 | Benchchem [benchchem.com]
- 4. Furfury lamine Manufacturer in Mumbai, Furfury lamine Supplier, Exporter [syntheticmolecules.in]
- 5. microchem.fr [microchem.fr]
- 6. Furfurylamine HCl - CAS - 4753-68-8 | Axios Research [axios-research.com]
- 7. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]
- 8. High Purity Furfurylamine Manufacturer,Supplier,Exporter [dongaochem-metal.com]
- 9. フルフリルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chempoint.com [chempoint.com]
- 11. FURFURYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. sctunisie.org [sctunisie.org]
- 13. 2-Furanmethanamine [webbook.nist.gov]
- 14. 2-Furanmethanamine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. CN110954629A - Control method for measuring content of furfuryl amine in furosemide - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. static.cymitquimica.com [static.cymitquimica.com]
